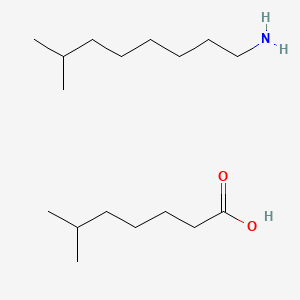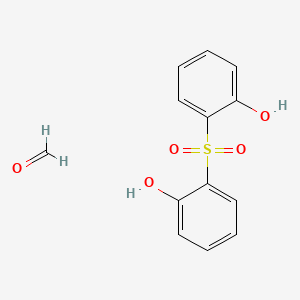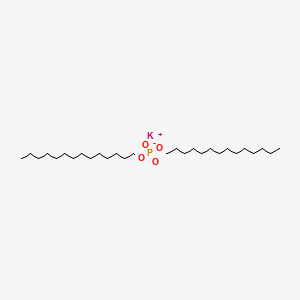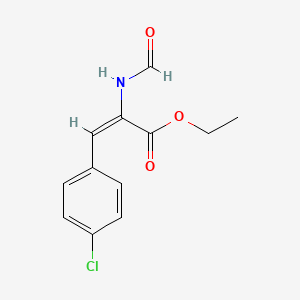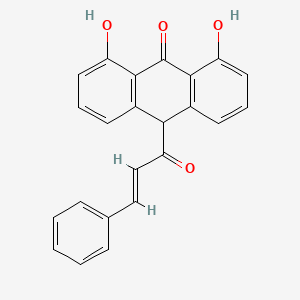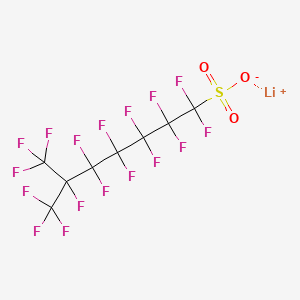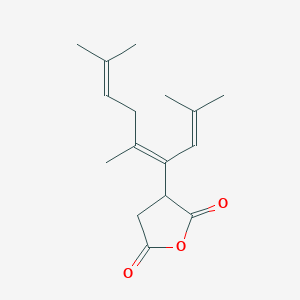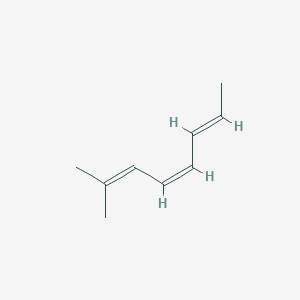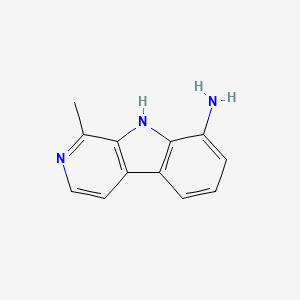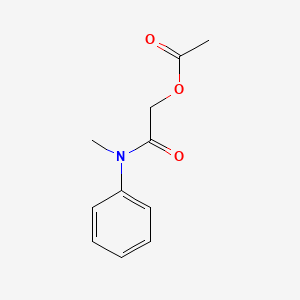
4-(4-Methylpentyl)cyclohex-3-ene-1-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Methylpentyl)cyclohex-3-ene-1-carbaldehyde is a synthetic organic compound known for its use in the fragrance industry. It is also referred to by its commercial names such as Lyral, Kovanol, Mugonal, and Landolal . The compound has a molecular formula of C13H22O2 and a molecular weight of 210.31 g/mol . It is characterized by its pleasant floral scent, making it a popular ingredient in perfumes, soaps, and other personal care products .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methylpentyl)cyclohex-3-ene-1-carbaldehyde typically starts from myrcene, a naturally occurring terpene . The process involves a Diels-Alder reaction with acrolein to form the cyclohexenecarbaldehyde group . This intermediate is then subjected to acid-catalyzed hydration to produce the final compound . The reaction conditions include the use of an acid catalyst and controlled temperature to ensure the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity . The compound is then purified through distillation and other separation techniques to meet the required quality standards for use in fragrances .
Chemical Reactions Analysis
Types of Reactions
4-(4-Methylpentyl)cyclohex-3-ene-1-carbaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aldehyde carbon, to form various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as amines, alcohols, and thiols
Major Products Formed
Oxidation: 4-(4-Methylpentyl)cyclohex-3-ene-1-carboxylic acid
Reduction: 4-(4-Methylpentyl)cyclohex-3-ene-1-methanol
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
4-(4-Methylpentyl)cyclohex-3-ene-1-carbaldehyde has several applications in scientific research:
Mechanism of Action
The primary mechanism of action of 4-(4-Methylpentyl)cyclohex-3-ene-1-carbaldehyde involves its interaction with olfactory receptors . The compound binds to specific receptors in the olfactory system, triggering a sensory response that is perceived as a pleasant floral scent . This interaction is mediated by the binding of the aldehyde group to the receptor, leading to the activation of downstream signaling pathways involved in olfaction .
Comparison with Similar Compounds
4-(4-Methylpentyl)cyclohex-3-ene-1-carbaldehyde is unique in its structure and olfactory properties. Similar compounds include:
4-(4-Hydroxy-4-methylpentyl)cyclohex-3-ene-1-carboxaldehyde:
3-(4-Hydroxy-4-methylpentyl)cyclohex-3-ene-1-carbaldehyde: Another isomer with similar applications in the fragrance industry.
The uniqueness of this compound lies in its specific structure, which imparts a distinct floral scent that is highly valued in perfumery .
Properties
CAS No. |
83803-50-3 |
|---|---|
Molecular Formula |
C13H22O |
Molecular Weight |
194.31 g/mol |
IUPAC Name |
4-(4-methylpentyl)cyclohex-3-ene-1-carbaldehyde |
InChI |
InChI=1S/C13H22O/c1-11(2)4-3-5-12-6-8-13(10-14)9-7-12/h6,10-11,13H,3-5,7-9H2,1-2H3 |
InChI Key |
QXCGZLBKYFEHDE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCC1=CCC(CC1)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


